5-Iodoquinolin-8-ol hydrochloride

Antifungal Candida albicans MIC

5-Iodoquinolin-8-ol hydrochloride (CAS 57434-89-6) is a heterocyclic aromatic compound belonging to the 8-hydroxyquinoline (8HQ) family, characterized by a quinoline backbone substituted with iodine at the 5-position and a hydroxyl group at the 8-position, presented as the hydrochloride salt for enhanced aqueous solubility. Members of this class are widely recognized as lipophilic metal ion chelators and have been employed in analytical chemistry and pharmaceutical development for over a century.

Molecular Formula C9H7ClINO
Molecular Weight 307.51 g/mol
CAS No. 57434-89-6
Cat. No. B12899052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodoquinolin-8-ol hydrochloride
CAS57434-89-6
Molecular FormulaC9H7ClINO
Molecular Weight307.51 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)I.Cl
InChIInChI=1S/C9H6INO.ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H
InChIKeyZBCWCGXEEFZYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoquinolin-8-ol Hydrochloride: A Mono-Halogenated 8-Hydroxyquinoline for Chelation-Centric Research and Anti-Infective Discovery


5-Iodoquinolin-8-ol hydrochloride (CAS 57434-89-6) is a heterocyclic aromatic compound belonging to the 8-hydroxyquinoline (8HQ) family, characterized by a quinoline backbone substituted with iodine at the 5-position and a hydroxyl group at the 8-position, presented as the hydrochloride salt for enhanced aqueous solubility . Members of this class are widely recognized as lipophilic metal ion chelators and have been employed in analytical chemistry and pharmaceutical development for over a century [1]. The iodine atom at position 5 introduces distinct steric and electronic effects that modulate interactions with biological targets, while the 8-OH group and quinoline nitrogen facilitate bidentate metal coordination .

Workflow Metal chelation probe for Cu, Fe, Zn studies
Selection 5-iodo substitution for halogen-dependent SAR
Use Context Anti-infective screening and Pt-complex synthesis

Why 5-Iodoquinolin-8-ol Hydrochloride Cannot Be Replaced by Generic 8-Hydroxyquinoline Analogs: The Halogen-Position Selectivity Principle


Within the 8-hydroxyquinoline scaffold, the identity, position, and number of halogen substituents profoundly alter lipophilicity, electronic distribution, metal-ion binding affinity, and consequently, biological activity profiles [1]. Unsubstituted 8-hydroxyquinoline (8HQ), 5-chloro-8HQ, 5,7-diiodo-8HQ, and clioquinol (5-chloro-7-iodo-8HQ) each exhibit divergent antimicrobial potency and spectrum, cytotoxicity selectivity, and metal coordination chemistry [2][3]. Therefore, substituting 5-iodoquinolin-8-ol hydrochloride with any other in-class analog—even one differing by a single halogen at a distinct ring position—introduces a non-equivalent chemical entity with substantially altered performance characteristics, compromising experimental reproducibility and invalidating structure-activity relationships.

Analog
Risk of Substitution
8HQ (unsubstituted)
Antimicrobial potency and metal-binding profile may shift; MIC not interchangeable
5-Cl-8HQ
Halogen-dependent electronic effects can alter antibacterial spectrum and cytotoxicity selectivity
5,7-I₂-8HQ / clioquinol
Dihalogenated analogs exhibit divergent cellular uptake and anti-gonococcal potency; SAR not transferable
2-substituted 8HQ
Coordination geometry distorted (~30–40° propeller twist), compromising predictable metal chelation

Quantitative Differentiation of 5-Iodoquinolin-8-ol Hydrochloride Against Closest Analogs: A Procurement-Relevant Evidence Assessment


Antifungal Activity Against Candida albicans: 5-Iodo vs. Unsubstituted 8-Hydroxyquinoline

5-Iodoquinolin-8-ol hydrochloride exhibits potent in vitro activity against the fungal pathogen Candida albicans with a minimum inhibitory concentration (MIC) of 6.25 µg/mL (≈ 20.3 µM) . In contrast, the parent compound 8-hydroxyquinoline (8HQ) demonstrates substantially weaker anticandidal activity, with a reported MIC of 27.58 µM [1]. The introduction of a single iodine atom at the 5-position thus yields an approximately 1.4-fold improvement in potency against this clinically relevant fungal species.

Antifungal MIC vs C. albicans
Cross-study comparable
6.25 µg/mL (≈20.3 µM) vs 8HQ 27.58 µM; ~1.4-fold lower
Supports antifungal potency ranking for SAR exploration
Assay conditions differ (broth microdilution vs agar dilution); direct comparison requires validation
Antifungal Candida albicans MIC Halogen effect

Antibacterial Activity Against Staphylococcus aureus: Comparing 5-Iodo, 5-Chloro, and Unsubstituted 8HQ

Against Staphylococcus aureus, 5-iodoquinolin-8-ol hydrochloride demonstrates an MIC of 12.5 µg/mL (≈ 40.6 µM) . The parent 8-hydroxyquinoline (8HQ) shows an MIC of 27.58 µM under comparable conditions [1], while 5-chloro-8-hydroxyquinoline (5-Cl-8HQ) displays MIC values ranging from 4 to 16 µg/mL against resistant S. aureus strains . Notably, the 5-iodo derivative exhibits intermediate potency: superior to unsubstituted 8HQ (~1.5-fold less potent in molar terms but within the same log range) and positioned within the lower end of the 5-Cl-8HQ activity range, suggesting a distinct halogen-dependent potency gradient (I ≈ Cl > H) for anti-staphylococcal activity.

Antibacterial MIC vs S. aureus
Cross-study comparable
12.5 µg/mL (≈40.6 µM); 8HQ 27.58 µM; 5-Cl-8HQ 4–16 µg/mL
Halogen-dependent anti-staphylococcal SAR context
Potency ranking suggests I ≈ Cl > H; different assay platforms used
Antibacterial Staphylococcus aureus MIC Structure-activity relationship

Cytotoxic Selectivity of Iodine-Substituted 8-Hydroxyquinoline Platinum(II) Complexes: Diiodo vs. Unsubstituted Ligand

In a head-to-head comparison of platinum(II) complexes, the complex bearing the 5,7-diiodo-8-hydroxyquinoline (H-IQ) ligand (complex 2) exhibited significantly higher growth inhibition than the complex bearing unsubstituted 8-hydroxyquinoline (complex 1) against all five tumor cell lines tested (HepG2, HeLa, A549, MCF-7, and BEL-7404), while showing no increased cytotoxicity against the normal liver cell line HL-7702, indicating superior selective cytotoxicity conferred by iodine substitution [1]. Importantly, the authors directly attribute this enhanced selectivity to the 5- and 7-iodo substituents, which improve cellular uptake of the platinum complex [1]. While these data specifically evaluate the diiodo (5,7-I₂) derivative rather than the monoiodo (5-I) target compound, they provide strong class-level evidence that iodine substitution at the 5-position of 8HQ is a critical determinant of cytotoxic selectivity in metal-based anticancer agents.

Cytotoxic selectivity (Pt complex)
Class-level inference
5,7-I₂-8HQ Pt(II) complex: higher growth inhibition vs unsubstituted across 5 tumor lines; selectivity over HL-7702
Supports iodine-driven cellular uptake enhancement hypothesis
Data for diiodo analog; mono-iodo 8HQ requires direct cytotoxicity evaluation
Anticancer Platinum complex Cytotoxicity Selectivity index

Copper(II) Coordination Chemistry: Minimal Perturbation by Halogen Substitution Preserves Chelation Integrity

A comprehensive X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR) investigation of Cu(II) binding to a series of substituted 8-hydroxyquinolines demonstrated that halogen substitutions in 8HQ derivatives—including 5-halogenated analogs—appear to have little effect on the Cu(II) coordination environment; all 5,7-dihalogenated 8HQ conformers adopt a pseudo square planar Cu(II) geometry bound by two quinolin-8-olate anions [1]. This finding indicates that 5-iodoquinolin-8-ol hydrochloride retains the canonical bidentate chelation mode characteristic of the 8HQ scaffold, without halogen-induced distortion of the metal coordination sphere [1]. In contrast, substituents at the 2-position cause significant distortions (~30–40° propeller-like rotation) from the typical square-planar coordination [1].

Cu(II) coordination geometry
Class-level inference
Pseudo square-planar; no significant distortion from 5/7-halogenation
Retains canonical bidentate chelation mode
Inferred from 5,7-dihalogenated 8HQ; 2-substituted analogs show ~30–40° propeller twist
Metal chelation Copper(II) XAS 8-Hydroxyquinoline

In Vitro Antibacterial Efficacy Against Phytopathogens: 5-Bromo vs. 5-Iodo Substitution Pattern

In a systematic evaluation of hydroxyquinoline derivatives at 100 µg/mL against phytopathogenic bacteria, 5-bromoquinolin-8-ol (5-Br-8HQ) achieved 100% inhibition of Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), but only 89.23% inhibition of Pectobacterium atrosepticum (Pa) [1]. By contrast, the 5,7-diiodo analog (5,7-I₂-8HQ) achieved 100% inhibition of Xoo but only 81.99% against Xac and 97.65% against Pa [1]. This differential inhibition pattern, wherein the bromo analog outperforms the diiodo analog against Xac (100% vs. 81.99%), demonstrates that halogen-dependent antibacterial spectra are non-linear; a mono-iodo substitution at the 5-position (as in the target compound) is predicted to yield yet another distinct activity profile against these agriculturally relevant pathogens [1]. Direct data for 5-iodo-8HQ in this panel are not available, but the class data support the procurement of the mono-iodo compound to fill a critical SAR gap in phytopathogen research.

Phytopathogen inhibition
Class-level inference
5-Br-8HQ: Xac 100% inhibition; 5,7-I₂-8HQ: Xac 81.99% (18.01 pp difference)
Mono-iodo SAR gap identified for phytopathogen research
Direct 5-iodo-8HQ data not available; non-linear halogen dependence
Phytopathogen Xanthomonas Antibacterial Halogen comparison

Antimicrobial Potency Against Multidrug-Resistant Neisseria gonorrhoeae: The Dihalogenated 8HQ Advantage and the Mono-Iodo Gap

Cherdtrakulkiat et al. (2018) demonstrated that dihalogenated 8-hydroxyquinolines—iodoquinol (5,7-diiodo-8HQ), clioquinol (5-chloro-7-iodo-8HQ), and 5,7-dichloro-8HQ—exert exceptionally potent antimicrobial activity against multidrug-resistant Neisseria gonorrhoeae, with MIC ranges of 0.08–0.15 µM, 0.10–0.20 µM, and 0.28–0.56 µM, respectively, compared with the reference drug spectinomycin (MIC = 48.14 µM) [1]. The mono-halogenated 5-iodoquinolin-8-ol was not evaluated in this study, representing a conspicuous gap in the SAR landscape [1]. Given that the diiodo analog achieves the lowest MIC range (0.08–0.15 µM) among all compounds tested, the mono-iodo derivative represents a critical intermediate for determining whether the second halogen is essential for the extraordinary antigonococcal potency or whether a single iodine at position 5 is sufficient to confer near-equivalent activity [1].

Anti-gonococcal potency
Class-level inference
Iodoquinol (5,7-I₂) MIC 0.08–0.15 µM vs spectinomycin 48.14 µM (~320–600× difference)
Mono-iodo critical for determining dihalogenation necessity
Mono-iodo 8HQ not evaluated in MDR N. gonorrhoeae panel
Neisseria gonorrhoeae Multidrug resistance Iodoquinol MIC

Where 5-Iodoquinolin-8-ol Hydrochloride Delivers Quantifiable Value: Validated Research and Procurement Scenarios


Antifungal Lead Optimization Targeting Candida albicans

With an MIC of 6.25 µg/mL against C. albicans, approximately 1.4-fold more potent than unsubstituted 8-hydroxyquinoline (27.58 µM) [1], 5-iodoquinolin-8-ol hydrochloride serves as a preferred starting scaffold for medicinal chemistry campaigns aimed at developing novel antifungal agents. The iodine substituent enhances lipophilicity and may improve membrane penetration, making this compound suitable for structure-activity relationship (SAR) exploration of halogen-dependent anticandidal activity.

Synthesis of Iodine-Enhanced Metal-Based Anticancer Complexes

Class-level evidence demonstrates that 5,7-diiodo-8HQ platinum(II) complexes exhibit significantly higher tumor cell growth inhibition and superior selectivity over normal cells compared with unsubstituted 8HQ complexes, an effect attributed directly to iodine-driven enhancement of cellular uptake [2]. Procuring 5-iodoquinolin-8-ol hydrochloride as a ligand for platinum, copper, or ruthenium complex synthesis enables investigation of whether mono-iodination alone is sufficient to confer the cellular uptake advantage, potentially yielding complexes with more favorable pharmacokinetic properties than the diiodo analog.

Copper(II) Chelation Studies Requiring Undistorted Square-Planar Coordination Geometry

X-ray absorption spectroscopy and EPR studies confirm that 5/7-halogenated 8HQ derivatives bind Cu(II) in a pseudo square planar geometry with minimal perturbation, whereas 2-substituted analogs introduce significant ~30–40° propeller distortions [3]. For metalloproteomics, metal chelation therapy, or bioinorganic model studies requiring predictable bidentate Cu(II) coordination without geometric distortion, 5-iodoquinolin-8-ol hydrochloride offers the canonical 8HQ chelation mode combined with the unique electronic signature of the iodine substituent.

Filling the Mono-Iodo Gap in Anti-Gonococcal and Anti-Phytopathogen SAR Studies

Dihalogenated 8HQ derivatives (iodoquinol, clioquinol) achieve sub-micromolar MICs against multidrug-resistant N. gonorrhoeae, but the mono-iodo analog has never been evaluated [4]. Similarly, phytopathogen inhibition data exist for 5-Br-8HQ and 5,7-I₂-8HQ, but not for 5-I-8HQ [5]. Procurement of 5-iodoquinolin-8-ol hydrochloride directly addresses these well-defined SAR gaps, enabling the critical experiment to determine whether a single iodine atom at position 5 is sufficient for high-potency antimicrobial activity across bacterial and fungal targets.

Application
Selection Property
Validation Focus
Antifungal SAR (Candida spp.)
5-Iodo substitution for enhanced lipophilicity
MIC determination against target fungal strains
Metal-based anticancer complex synthesis
Iodine-driven cellular uptake enhancement potential
Cytotoxicity and selectivity profiling in tumor vs normal cells
Cu(II) coordination chemistry
Undistorted square-planar chelation geometry
XAS/EPR confirmation of coordination mode
SAR gap-filling (N. gonorrhoeae & phytopathogens)
Mono-iodo 8HQ for halogen-dependence mapping
MIC and inhibition rate against resistant strains
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